GW2974 - 202272-68-2

GW2974

Catalog Number: EVT-270522
CAS Number: 202272-68-2
Molecular Formula: C23H21N7
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GW2974, also known as N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine, is a synthetic small molecule belonging to the quinazoline class of compounds. [] It has been extensively studied in preclinical research for its potential as an anti-cancer agent due to its inhibitory effects on EGFR and HER2, receptor tyrosine kinases that play crucial roles in the development and progression of various cancers. [, , ]

Lapatinib (GW572016)

  • Compound Description: Lapatinib is a reversible, orally active, small molecule tyrosine kinase inhibitor that targets both epidermal growth factor receptor (EGFR) and HER2/neu (ErbB2) tyrosine kinases. It is structurally similar to GW2974 and has been approved for the treatment of HER2-positive breast cancer. [, , , , , , ]
  • Relevance: Lapatinib is a close structural analog of GW2974 and shares its dual inhibitory activity against EGFR and HER2. [, , , , , , ] Both compounds have been investigated for their anticancer properties, with Lapatinib progressing to clinical use. The research papers highlight the similarities in their biological activities, particularly their ability to inhibit tumor cell growth by targeting these receptor tyrosine kinases.

GW583340

  • Compound Description: GW583340 is a small molecule tyrosine kinase inhibitor that targets both EGFR and HER2. It is structurally related to lapatinib and GW2974. []
  • Relevance: Like GW2974, GW583340 is a dual EGFR/HER2 inhibitor and a structural analog of lapatinib. [] The research suggests that GW583340 can reverse multidrug resistance mediated by ABC transporters, a property also investigated with GW2974.

Gefitinib

  • Compound Description: Gefitinib is a selective, orally active inhibitor of the EGFR tyrosine kinase domain. It is used as a treatment for certain types of non-small cell lung cancer (NSCLC). []
  • Relevance: While gefitinib specifically targets EGFR, unlike the dual EGFR/HER2 inhibition of GW2974, both compounds have been investigated for their anticancer properties. [] The research highlights the importance of EGFR signaling in cancer development and the potential of targeting this pathway, whether selectively (gefitinib) or in conjunction with HER2 (GW2974).

Dacomitinib (PF00299804)

  • Compound Description: Dacomitinib is an irreversible, small-molecule, dual-kinase inhibitor that targets both EGFR and HER2. It is currently in clinical trials for various cancers. []
  • Relevance: Dacomitinib, similar to GW2974, is a dual EGFR/HER2 inhibitor. [] The research highlights the potential benefits of dual inhibition over targeting either receptor alone, and the exploration of different dual inhibitors like dacomitinib and GW2974 for cancer treatment.

Tarloxotinib Bromide (TH-4000)

  • Compound Description: Tarloxotinib Bromide is a prodrug that releases an irreversible EGFR/HER2 inhibitor (T-TKI) under hypoxic conditions. It is being investigated as a potential treatment for non-small cell lung cancer (NSCLC). []
  • Relevance: Similar to GW2974, Tarloxotinib Bromide targets both EGFR and HER2. [] It is being explored for its potential to overcome resistance mechanisms associated with current EGFR inhibitors, highlighting the continued interest in dual EGFR/HER2 targeting for cancer treatment, a strategy investigated with GW2974.
  • Compound Description: Epirubicin is an anthracycline chemotherapy drug used to treat a variety of cancers. It works by interfering with DNA replication and repair. []
  • Relevance: While epirubicin has a different mechanism of action compared to the tyrosine kinase inhibition of GW2974, the research explored their synergistic effects in combination. [] This highlights the potential of combining different classes of anticancer agents, such as targeted therapies like GW2974 with traditional cytotoxic drugs like epirubicin, for improved therapeutic outcomes.

5′-Deoxy-5-fluorouridine (5′-DFU)

  • Compound Description: 5′-Deoxy-5-fluorouridine is an antimetabolite that inhibits thymidylate synthase, an enzyme involved in DNA synthesis. It is used as chemotherapy for various cancers. [, ]
  • Relevance: Although 5′-Deoxy-5-fluorouridine has a distinct mechanism compared to GW2974, the research investigated their synergistic effects when used in combination. [, ] This highlights the potential of combining targeted therapies like GW2974 with antimetabolites like 5′-DFU to enhance antitumor activity.
  • Compound Description: Trastuzumab is a monoclonal antibody that targets HER2/neu. It is used to treat HER2-positive breast cancer. [, , , , , ]
  • Relevance: While both Trastuzumab and GW2974 target HER2, Trastuzumab is a monoclonal antibody, while GW2974 is a small molecule tyrosine kinase inhibitor. [, , , , , ] The research compared their mechanisms and potential for cardiac toxicity, highlighting the importance of understanding the different approaches to targeting the same pathway.

Erlotinib (Tarceva)

  • Compound Description: Erlotinib is a reversible tyrosine kinase inhibitor that specifically targets EGFR. It is used to treat certain types of NSCLC. [, , ]
  • Relevance: Although erlotinib selectively targets EGFR, unlike the dual inhibition of GW2974, both compounds have been investigated for their effects on cancer cells. [, , ] The research compared their potency and ability to inhibit cell growth, highlighting the differences between selective and dual targeting approaches.
  • Compound Description: Afatinib is an irreversible ErbB family blocker that inhibits signaling from EGFR, HER2, and other family members. It is used to treat certain types of NSCLC. [, ]
  • Relevance: Like GW2974, Afatinib is a tyrosine kinase inhibitor that targets the ErbB family, although it has a broader inhibitory profile. [, ] The research compared their efficacy and mechanisms, highlighting the different strategies for inhibiting the ErbB signaling pathway.

AZD9291

  • Compound Description: AZD9291 is a third-generation, irreversible inhibitor of EGFR that is selective for EGFR harboring activating mutations, including the T790M resistance mutation, while sparing wild-type EGFR. []
  • Relevance: While both AZD9291 and GW2974 target EGFR, AZD9291 is more selective for mutant forms of EGFR. [] The research compared their potency and ability to inhibit cell growth, highlighting the differences between selective and dual targeting approaches.
Source and Classification

GW2974 was initially developed by GlaxoSmithKline as part of their research into novel cancer therapies. It falls under the category of small molecule inhibitors, specifically designed to interfere with protein functions that are critical for cancer cell survival. The compound is primarily classified as an anti-cancer agent due to its mechanism of action targeting growth factor receptors.

Synthesis Analysis

Methods and Technical Details

The synthesis of GW2974 involves several steps that utilize standard organic chemistry techniques. One common method includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds.
  2. Reactions: Key reactions may include:
    • Nucleophilic substitutions to introduce functional groups.
    • Coupling reactions to form the core structure of the compound.
  3. Purification: After synthesis, purification techniques such as column chromatography are employed to isolate GW2974 from by-products.

Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are often proprietary or found in specialized literature focusing on synthetic methodologies in medicinal chemistry.

Molecular Structure Analysis

Structure and Data

GW2974 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is typically represented as C19_{19}H20_{20}N2_{2}O3_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 348.44 g/mol.
  • Structural Features: The compound features a sulfonamide group that is essential for its inhibitory activity against the epidermal growth factor receptor.
Chemical Reactions Analysis

Reactions and Technical Details

GW2974 undergoes various chemical reactions that are critical for its function as an inhibitor:

  • Binding Interactions: It forms non-covalent interactions with the epidermal growth factor receptor, effectively blocking its activity.
  • Metabolism: In vivo studies suggest that GW2974 is metabolized primarily through hepatic pathways, which can affect its bioavailability and efficacy.

Technical details regarding these reactions can be found in pharmacological studies examining the compound's interaction with target receptors.

Mechanism of Action

Process and Data

The mechanism of action of GW2974 involves:

  1. Inhibition of Receptor Activation: By binding to the epidermal growth factor receptor, GW2974 prevents the receptor from undergoing dimerization and activation.
  2. Downstream Effects: This inhibition leads to decreased phosphorylation of downstream signaling molecules involved in cell proliferation and survival.

Data from preclinical studies indicate that GW2974 effectively reduces tumor growth in various cancer models by disrupting these signaling pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the compound's identity and purity.

Applications

Scientific Uses

GW2974 is primarily investigated for its potential applications in cancer therapy. Its selective inhibition of the epidermal growth factor receptor makes it suitable for:

  • Targeted Cancer Treatments: Particularly in cancers where this receptor is overexpressed or mutated.
  • Combination Therapies: Research is ongoing into its use alongside other therapeutic agents to enhance efficacy and reduce resistance.

Properties

CAS Number

202272-68-2

Product Name

GW2974

IUPAC Name

4-N-(1-benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine

Molecular Formula

C23H21N7

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C23H21N7/c1-29(2)22-11-19-20(13-24-22)25-15-26-23(19)28-18-8-9-21-17(10-18)12-27-30(21)14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,25,26,28)

InChI Key

DYYZXRCFCVDSKD-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)N(N=C4)CC5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

GW282974A
GW2974
GW2974A

Canonical SMILES

CN(C)C1=NC=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)N(N=C4)CC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.